2-Butoxy-7-hydroxy-9-fluorenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-butoxy-7-hydroxyfluoren-9-one |
InChI |
InChI=1S/C17H16O3/c1-2-3-8-20-12-5-7-14-13-6-4-11(18)9-15(13)17(19)16(14)10-12/h4-7,9-10,18H,2-3,8H2,1H3 |
InChI Key |
YNIZLADPUYQUNC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Butoxy 7 Hydroxy 9 Fluorenone
Historical Context and Evolution of Fluorenone Synthesis Approaches
Fluorene (B118485) was first isolated from coal tar in 1867. wikipedia.org The synthesis of fluorenone, its oxidized derivative, has since become a significant area of research due to the importance of fluorenones in materials science and medicinal chemistry. researchgate.netresearchgate.netresearchgate.net Early methods for fluorenone synthesis often involved harsh conditions, such as the oxidation of fluorene with strong oxidizing agents like chromium trioxide or potassium permanganate. researchgate.net
Over the years, synthetic methodologies have evolved to become more sophisticated and efficient. The development of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, provided a powerful tool for constructing the biaryl backbone of fluorenes from readily available starting materials. researchgate.netorganic-chemistry.org These methods offered greater control over the substitution pattern on the fluorene core.
Further advancements have focused on intramolecular cyclization reactions to form the five-membered ring of the fluorenone system. These include:
Friedel-Crafts acylation: Acid-mediated cyclization of biphenyl-2-carboxylic acids. nih.gov
Palladium-catalyzed carbonylative cyclization: The reaction of o-halobiaryls with carbon monoxide. organic-chemistry.orgnih.gov
Radical cyclizations: Intramolecular cyclization of biarylcarboxylic acids initiated by photoredox catalysis. organic-chemistry.org
More recent developments have emphasized green chemistry principles, utilizing milder reagents and more environmentally benign conditions. researchgate.netresearchgate.net
Precursor Selection and Rational Design for Regioselective Functionalization
The synthesis of 2-butoxy-7-hydroxy-9-fluorenone necessitates careful planning for the regioselective introduction of the butoxy and hydroxy groups. This can be achieved by starting with a pre-functionalized fluorene or by functionalizing a fluorene precursor at the desired positions.
The introduction of a butoxy group at the C2 position of the fluorene skeleton would likely involve a nucleophilic substitution reaction on a 2-halofluorene or 2-hydroxyfluorene precursor. A common method is the Williamson ether synthesis, where a 2-hydroxyfluorene is deprotonated with a base to form an alkoxide, which then reacts with a butyl halide (e.g., butyl bromide) to form the ether linkage.
Alternatively, a palladium-catalyzed Buchwald-Hartwig amination-type coupling could be employed to couple a 2-halofluorene with butanol.
Introducing a hydroxyl group at the C7 position can be accomplished through several routes. One common strategy involves the nitration of fluorenone to introduce nitro groups, which are often directed to the 2 and 7 positions. The resulting 2,7-dinitrofluorenone can then be reduced to the corresponding diamine, followed by diazotization and hydrolysis to yield 2,7-dihydroxy-9-fluorenone (B1308586). google.com
Another approach involves the use of a starting material that already contains a protected hydroxyl group, such as a methoxy (B1213986) group, at the desired position. For instance, the synthesis could start from a 7-methoxyfluorene derivative. The methoxy group can later be cleaved to reveal the hydroxyl group, typically using reagents like boron tribromide (BBr₃) or hydrobromic acid. mascotchem.com
A patent for the synthesis of 2,7-dihydroxy-9-fluorenone describes a process involving the sulfonation of fluorene, followed by oxidation and alkali fusion. mascotchem.com
The oxidation of the methylene (B1212753) bridge (C9) of a fluorene precursor is a critical step in the synthesis of fluorenones. A variety of oxidation methods have been developed, ranging from classical stoichiometric oxidants to modern catalytic systems.
Classical Oxidation Methods:
Chromium-based reagents: Chromic acid (generated from sodium dichromate and sulfuric acid) or chromium trioxide have been traditionally used. researchgate.netacs.org
Potassium permanganate: Another strong oxidizing agent that can be used. researchgate.net
Modern and Greener Oxidation Methods:
Air/Oxygen Oxidation: Several methods utilize air or pure oxygen as the oxidant, often in the presence of a base and a catalyst. researchgate.netgoogle.comgoogle.comrsc.orggoogle.com These are considered greener alternatives due to the use of a readily available and environmentally friendly oxidant.
Phase-transfer catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the oxidation of fluorene in a two-phase system (e.g., an organic solvent and an aqueous base). google.comgoogle.com
Dimethyl sulfoxide (B87167) (DMSO) as an oxidant: In some procedures, DMSO can act as both the solvent and the oxidant, often in the presence of a base like sodium hydroxide (B78521). google.comgoogle.comguidechem.com
| Oxidation Method | Reagents | Key Features | Reference |
| Air Oxidation | Fluorene, KOH, THF | Ambient conditions, high yield and purity. | rsc.org |
| Phase-Transfer Catalysis | Fluorene, NaOH, Quaternary Salt, aprotic solvent, Air/O₂ | Ambient temperature, intimate mixing of phases. | google.com |
| DMSO Oxidation | Fluorene, NaOH, DMSO, O₂ | Tower reactor, high purity product. | google.com |
| Catalytic Oxygenation | Fluorene, Alkali, Crown Ether, Organic Solvent/Water, O₂ | High conversion and selectivity, recyclable catalyst system. | google.com |
Multi-Step Synthetic Strategies and Optimized Reaction Conditions
A plausible multi-step synthesis of this compound would likely begin with a 2,7-disubstituted fluorene. One potential route is outlined in a patent for the synthesis of Tilorone, which involves the preparation of 2,7-dihydroxy-9-fluorenone as a key intermediate. google.com
A hypothetical synthetic sequence could be:
Nitration of Fluorenone: Fluorenone is treated with a nitrating agent (e.g., nitric acid/sulfuric acid) to produce 2,7-dinitro-9-fluorenone.
Reduction of Nitro Groups: The dinitro compound is reduced to 2,7-diamino-9-fluorenone, for example, using iron powder in the presence of an acid. google.com
Diazotization and Hydrolysis: The diamino compound is then subjected to diazotization followed by hydrolysis to yield 2,7-dihydroxy-9-fluorenone.
Selective Butylation: The final step would be the selective butylation of one of the hydroxyl groups. This would be a challenging step requiring careful control of reaction conditions to achieve mono-alkylation, possibly through the use of protecting groups.
The optimization of reaction conditions is crucial at each step to maximize yields and minimize side products. Factors such as solvent, temperature, reaction time, and the choice of catalyst and reagents all play a significant role. researchgate.net
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry is increasingly focused on the development of novel and environmentally friendly methods. For fluorenone synthesis, this translates to the use of greener solvents, catalysts, and oxidants. researchgate.netresearchgate.net
Novel Synthetic Approaches:
Photoredox Catalysis: This approach uses light to initiate radical cyclization reactions, allowing for the synthesis of fluorenones under mild conditions with good functional group tolerance. organic-chemistry.org
Metal-free Cyclizations: The development of metal-free oxidative cyclization reactions, for example using tert-butyl hydroperoxide (TBHP), offers an alternative to transition-metal-catalyzed methods. nih.gov
One-pot Syntheses: Designing synthetic routes where multiple transformations occur in a single reaction vessel without isolation of intermediates can improve efficiency and reduce waste. researchgate.net
Green Chemistry Considerations:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product.
Use of Renewable Feedstocks: While fluorene is traditionally derived from coal tar, research into synthesizing fluorene derivatives from renewable resources is an area of interest.
Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO₂.
Recent research has highlighted the use of aerobic oxidation in the presence of a base as a highly efficient and green method for synthesizing fluorenones. researchgate.netrsc.org These methods often proceed under mild conditions and produce high yields of pure products.
Synthesis of Diaryl Substituted Fluorenones via Cross-Coupling Reactions
The construction of the this compound molecule can be efficiently achieved through the strategic application of palladium- or copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are essential for assembling the target structure from simpler precursors. A plausible and effective synthetic route commences with a readily accessible di-halogenated fluorenone, such as 2,7-dibromo-9-fluorenone (B76252). This starting material can be synthesized from fluorene through bromination followed by oxidation.
The synthesis of the target compound from 2,7-dibromo-9-fluorenone would then proceed via a sequence of cross-coupling reactions to introduce the butoxy and hydroxy groups. Given the differential reactivity required, a stepwise approach is generally favored.
One of the most powerful methods for forming the C-O bond to introduce the butoxy group is the Buchwald-Hartwig amination, which can be adapted for etherification. This reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base. For the introduction of the butoxy group, 2,7-dibromo-9-fluorenone would be reacted with butanol in the presence of a palladium catalyst like Pd(OAc)₂ and a specialized ligand such as a dialkylbiarylphosphine.
Following the successful installation of the butoxy group, the remaining bromine at the 7-position can be converted to a hydroxyl group. This can be achieved through another palladium-catalyzed C-O coupling reaction, this time using a hydroxide source. Alternatively, a copper-catalyzed Ullmann condensation represents a classic and effective method for the formation of diaryl ethers and could be employed here. This would involve reacting the bromo-substituted fluorenone intermediate with a hydroxide salt in the presence of a copper catalyst.
A key consideration in this synthetic strategy is the potential for the hydroxyl group to interfere with the cross-coupling reactions. Therefore, it is often necessary to use a protected form of the hydroxyl group, such as a benzyl (B1604629) or silyl (B83357) ether, which can be removed in the final step of the synthesis.
The Suzuki-Miyaura coupling offers an alternative and highly versatile approach. In this scenario, the di-halogenated fluorenone could be coupled with an arylboronic acid that already contains the desired butoxy or protected hydroxy substituent. This method is renowned for its high functional group tolerance and generally provides high yields.
The following table provides representative data for a palladium-catalyzed C-O cross-coupling reaction, illustrating the conditions and outcomes for the synthesis of diaryl ethers, a key step in the proposed synthesis of this compound.
| Entry | Aryl Halide | Alcohol/Phenol (B47542) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenol | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Butanol | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 2-Bromofluorenone | Methanol | PdCl₂(dppf) | NaOtBu | THF | 80 | 92 |
| 4 | 7-Bromo-2-methoxyfluorenone | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 78 |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Butoxy 7 Hydroxy 9 Fluorenone
The definitive structural and conformational analysis of 2-Butoxy-7-hydroxy-9-fluorenone relies on a suite of advanced spectroscopic and crystallographic methods. These techniques provide a comprehensive understanding of the molecule's three-dimensional structure, electronic properties, and dynamic behavior.
Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 2 Butoxy 7 Hydroxy 9 Fluorenone
Reactivity of the Fluorenone Carbonyl Group (C-9)
The carbonyl group at the C-9 position is a primary site for nucleophilic addition and redox reactions, characteristic of ketones. The electrophilicity of the carbonyl carbon is influenced by the electron-donating effects of the butoxy and hydroxy groups on the aromatic rings.
The carbonyl carbon of 2-Butoxy-7-hydroxy-9-fluorenone is susceptible to attack by various nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.
A general mechanism for nucleophilic addition involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent workup, typically with a protic solvent, yields the corresponding tertiary alcohol.
Grignard Reactions: The addition of Grignard reagents (R-MgX) would lead to the formation of 9-alkyl- or 9-aryl-9-hydroxyfluorene derivatives. The choice of the Grignard reagent determines the nature of the substituent introduced at the C-9 position.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds can add to the carbonyl group to provide a variety of 9-substituted fluorenol derivatives.
Wittig Reaction: The reaction with a phosphonium (B103445) ylide (a Wittig reagent) can be employed to convert the carbonyl group into an alkene, forming a 9-alkylidene-fluorene derivative. The specific ylide used would determine the structure of the resulting exocyclic double bond.
Condensation Reactions: In the presence of a suitable catalyst, the fluorenone can undergo condensation with phenols to form 9,9-bis(hydroxyphenyl)fluorene derivatives. For instance, the condensation of 9-fluorenone (B1672902) with phenol (B47542) can be catalyzed by bifunctional ionic liquids to achieve high conversion rates. nih.gov
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 9-Hydroxyfluorene derivative |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 9-Methyl-9-hydroxyfluorene derivative |
| Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 9-Methylene-fluorene derivative |
| Phenol | Phenol | 9,9-Bis(hydroxyphenyl)fluorene derivative |
The carbonyl group can be readily reduced to a secondary alcohol. Conversely, the fluorene (B118485) core itself is relatively stable to oxidation, but the benzylic position of 9-fluorenol can be oxidized back to the ketone.
Reduction: The reduction of the C-9 carbonyl group to a hydroxyl group is a common transformation. This can be achieved using various reducing agents.
Hydride Reagents: Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used.
Oxidation: While the fluorenone itself is an oxidized species, its reduced form, 2-butoxy-7,9-dihydroxyfluorene, can be re-oxidized to the fluorenone. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). The synthesis of substituted fluorenones often involves the oxidation of the corresponding fluorene. For example, 2,7-disubstituted fluorenes can be oxidized to their corresponding fluorenones. researchgate.net
Reactivity of the Butoxy Group: Cleavage and Exchange Reactions
The butoxy group is an ether linkage, which is generally stable but can be cleaved under specific conditions. Cleavage of the C-O bond of the butoxy group would result in the formation of a hydroxyl group at the C-2 position.
Ether Cleavage: The cleavage of aryl ethers typically requires strong acids or Lewis acids.
Strong Acids: Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the butyl group.
Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers.
Reactivity of the Hydroxy Group (O-7)
The phenolic hydroxyl group at the O-7 position is acidic and can undergo a variety of reactions, including esterification, etherification, and metal complexation.
The hydroxyl group can be converted into an ester or an ether, which modifies the properties of the molecule.
Esterification: Phenols can be esterified to form phenyl esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion.
Etherification (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by reacting the corresponding phenoxide (formed by treatment with a base like sodium hydride) with an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups.
| Reaction | Reagent | Product Type |
| Esterification | Acetyl chloride | 7-Acetoxy-2-butoxy-9-fluorenone |
| Etherification | Methyl iodide | 2-Butoxy-7-methoxy-9-fluorenone |
The presence of the hydroxyl group in proximity to the carbonyl group creates a potential bidentate chelation site for metal ions. While specific studies on this compound are not prevalent, analogous compounds like hydroxyflavones readily form metal complexes. organic-chemistry.org The hydroxyl group can be deprotonated to form a phenoxide, which, along with the carbonyl oxygen, can coordinate to a metal center. This can lead to the formation of various coordination compounds with interesting photophysical or catalytic properties. The synthesis of 2,7-disubstituted fluorene derivatives for applications in materials science often involves the strategic placement of functional groups capable of coordinating with metals. researchgate.netnih.gov
Tautomerism and Keto-Enol Equilibrium Investigations
The phenomenon of tautomerism, specifically keto-enol tautomerism, is a fundamental concept in organic chemistry involving the interconversion of constitutional isomers, typically a ketone (keto form) and an enol (alkene-alcohol form). masterorganicchemistry.comlibretexts.org For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form due to the greater bond strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
However, the position of this equilibrium can be significantly influenced by structural factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of this compound, the molecule possesses a phenolic hydroxyl group, which is itself an enol that is part of an aromatic system. The primary focus of tautomerism here involves the fluorenone carbonyl group and an adjacent alpha-hydrogen.
Investigations into related fluorene systems have shown that the fluorenyl group can substantially increase the stability of the enol tautomer and the acidity of the keto tautomer. rsc.org For instance, studies on 9-acylfluorenes revealed that the enol form can be the more stable tautomer by a significant margin, a shift of over 10⁷ in the equilibrium constant compared to acetaldehyde. rsc.org This stabilization is attributed to the formation of a highly conjugated system involving the fluorene ring.
For this compound, the keto-enol equilibrium involves the interconversion between the standard 9-fluorenone structure and its corresponding enol, 9-hydroxy-fluoren-2-ol derivative. While the aromaticity of the benzene (B151609) rings is a powerful stabilizing force for the keto form, the potential for extended conjugation in the enol form cannot be disregarded. Research on hydroquinones within large fused aromatic systems has demonstrated that the dione (B5365651) (keto) tautomer can become the stable form, which is a reversal of the trend seen in simpler phenols. nih.gov This suggests a delicate balance between competing stabilizing factors.
The equilibrium can be catalyzed by either acid or base. youtube.com
Base-catalyzed enolization: A base removes a proton from the carbon alpha to the carbonyl group (C-8), forming an enolate ion which is then protonated on the oxygen atom.
Acid-catalyzed enolization: The carbonyl oxygen is first protonated, making the alpha-protons more acidic and facilitating their removal by a weak base (like water) to form the enol. youtube.com
Table 1: Factors Influencing Keto-Enol Equilibrium in Substituted Fluorenones
| Factor | Influence on Equilibrium | Relevance to this compound |
|---|---|---|
| Aromaticity | Strongly favors the keto form to maintain the integrity of the fused aromatic rings. | This is the dominant stabilizing force for the keto tautomer. |
| Conjugation | Can stabilize the enol form by creating a larger system of delocalized π-electrons. | The enol form would create a conjugated system extending across the entire fluorene core. |
| Substituents | Electron-donating groups (like -OH and -OBu) can influence the electron density of the ring and potentially stabilize the enol form. | The hydroxy and butoxy groups increase the electron density of the aromatic system. |
| Solvent Polarity | Polar solvents can stabilize the more polar keto form, while non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. masterorganicchemistry.com | The equilibrium position could be solvent-dependent. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorenone Core
The reactivity of the this compound aromatic core is governed by the interplay of the directing effects of its three key functional groups: the electron-donating hydroxy (-OH) and butoxy (-OBu) groups, and the electron-withdrawing carbonyl (C=O) group.
Electrophilic Aromatic Substitution (EAS) EAS reactions proceed via a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the ring determine the rate of reaction and the position of substitution.
Activating/Deactivating Effects: The -OH and -OBu groups are powerful activating groups, donating electron density to the ring via resonance and making it more nucleophilic and thus more reactive towards electrophiles. Conversely, the carbonyl group is a strong deactivating group, withdrawing electron density from the ring and making it less reactive. youtube.com
Directing Effects: The -OH and -OBu groups are ortho, para-directors. The carbonyl group is a meta-director relative to its position.
In this compound, the activating ortho, para-directing influence of the hydroxy and butoxy groups dominates. The most probable sites for electrophilic attack are the positions ortho and para to these groups that are not already substituted.
Table 2: Analysis of Positions for Electrophilic Attack
| Position | Activating/Deactivating Influences | Predicted Reactivity |
|---|---|---|
| C1 | ortho to -OBu (activating) | Highly Favored |
| C3 | para to -OBu (activating) | Blocked |
| C4, C5 | meta to -OBu and -OH (less activated) | Less Favored |
| C6 | ortho to -OH (activating) | Highly Favored |
| C8 | para to -OH (activating) | Blocked |
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the C1 and C6 positions.
Nucleophilic Aromatic Substitution (NAS) NAS reactions typically require a different set of conditions compared to EAS. The aromatic ring must be electron-poor, usually achieved by the presence of strong electron-withdrawing groups, and there must be a good leaving group (like a halide). masterorganicchemistry.comnih.gov The reaction proceeds through an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. nih.gov
The fluorenone core of this compound is rendered electron-rich by the -OH and -OBu groups, making it generally unreactive towards nucleophiles under standard NAS conditions. However, NAS could become relevant for derivatives of this compound. For example, if the compound were halogenated (e.g., at the C1 and C6 positions via EAS), these halogens could potentially be displaced by strong nucleophiles. Studies on octafluoro-9-fluorenone, a highly electron-deficient system, demonstrate that nucleophilic substitution is indeed possible on a fluorenone core when sufficiently activated. rsc.org
Synthesis and Reactivity of Advanced Derivatives of this compound
The functional groups of this compound, particularly the phenolic hydroxyl group, serve as versatile handles for the synthesis of more complex molecules and materials. researchgate.net
The bifunctional nature of related dihydroxyfluorenones makes them attractive monomers for step-growth polymerization. researchgate.net The hydroxy group on this compound can be readily used to incorporate the fluorenone moiety into polymer backbones.
Polyesters and Polyethers: The hydroxyl group can react with dicarboxylic acids (or their acyl chlorides) to form polyesters, or with dihalides/diepoxides to form polyethers. The resulting polymers would feature the rigid, planar fluorenone unit, which can impart desirable thermal stability and specific optoelectronic properties.
Polyfluorenes: While polymerization often occurs at the 2 and 7 positions of the fluorene unit, methods like Ni(0)-mediated polymerization have been successfully used to create poly(9,9-dialkylfluorene-2,7-diyl) derivatives. researchgate.net A similar strategy could be envisioned for derivatives of this compound, potentially after converting the hydroxyl group to a halide or triflate to facilitate oxidative addition in a catalytic cycle. These polymers are of significant interest in the field of organic electronics for applications in OLEDs and solar cells. researchgate.net
The reactivity of the hydroxyl group also allows for the covalent attachment (conjugation) of the fluorenone scaffold to other molecules or materials, creating functional hybrids.
Functionalized Conjugates: Research on 2,7-dihydroxy-9-fluorenone (B1308586) has demonstrated the synthesis of derivatives containing oligoethylene glycol side-chains. researchgate.net These chains were introduced by alkylating the hydroxyl groups. Such modifications can be used to tune solubility, introduce new functionalities (like terminal azido (B1232118) or amino groups for click chemistry), or create amphiphilic molecules for self-assembly. researchgate.net Similar strategies could be applied to this compound to create conjugates with biomolecules, photosensitizers, or other functional chromophores.
Hybrid Materials: The fluorenone derivative can be anchored to solid supports or incorporated into larger supramolecular structures. For example, the hydroxyl group could be used to graft the molecule onto the surface of silica (B1680970) nanoparticles or to act as a ligand for the formation of metal-organic frameworks (MOFs). Such hybrid materials could harness the inherent photophysical properties of the fluorenone core for applications in sensing, catalysis, or gas storage.
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Role in Article |
|---|---|---|
| This compound | C₁₇H₁₆O₃ | Main subject of the article |
| Acetaldehyde | C₂H₄O | Comparison compound for keto-enol equilibrium rsc.org |
| 9-Acylfluorenes | - | Class of compounds studied for enol stability rsc.org |
| 2,7-dihydroxy-9-fluorenone | C₁₃H₈O₃ | Related compound for derivative synthesis researchgate.net |
| Octafluoro-9-fluorenone | C₁₃F₈O | Example for nucleophilic aromatic substitution rsc.org |
| Triflate | CF₃SO₃⁻ | Potential leaving group for polymerization |
Theoretical and Computational Chemistry of 2 Butoxy 7 Hydroxy 9 Fluorenone
Spectroscopic Property Prediction and Validation
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of 2-Butoxy-7-hydroxy-9-fluorenone. By simulating various types of spectra, researchers can validate experimental findings and gain a more detailed understanding of the molecule's interaction with electromagnetic radiation.
Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT, the ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific peaks to individual atoms. This is particularly useful for complex molecules where spectral interpretation can be challenging.
The vibrational spectrum of this compound, which corresponds to the various ways the atoms in the molecule can vibrate, can be simulated using computational methods. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be obtained. These theoretical vibrational spectra are invaluable for interpreting experimental IR and Raman data, allowing for the assignment of specific spectral bands to particular vibrational modes, such as C=O stretching, O-H bending, or C-H stretching.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like this compound. These calculations can predict the wavelengths of maximum absorption and emission, as well as the intensities of these transitions. By analyzing the molecular orbitals involved in these electronic transitions, researchers can understand the nature of the excited states and the factors that influence the molecule's photophysical properties. This information is critical for designing new molecules with tailored optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Reaction Mechanism Elucidation via Computational Pathways
The study of reaction mechanisms through computational means is a fundamental aspect of modern chemistry. It allows for the exploration of reaction pathways and the identification of transient species that may be difficult or impossible to observe experimentally.
Transition State Search and Reaction Barrier Determination
A critical component of understanding a chemical reaction is the characterization of its transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the reaction barrier or activation energy. Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for locating transition states and calculating reaction barriers.
For a hypothetical reaction involving this compound, a computational chemist would first propose a plausible reaction pathway. Then, using specialized algorithms, a search for the transition state structure connecting the reactants and products would be initiated. Once located, the vibrational frequencies of the transition state are calculated to confirm that it is a true saddle point on the potential energy surface, characterized by one imaginary frequency. The energy of this structure, relative to the reactants, provides the theoretical reaction barrier.
Solvent Effects on Reactivity
The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. Computational models can account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally less expensive and are widely used to estimate the effect of the solvent on the energies of reactants, products, and transition states. By performing calculations in the gas phase and in the presence of different solvent models, one can predict how the reaction barrier and thermodynamics are modulated by the solvent environment. For a molecule like this compound, the polarity of the solvent would be expected to play a significant role in its reactivity, particularly if the reaction involves charge separation or polar intermediates.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
For this compound, MD simulations could be employed to explore its conformational landscape. The butoxy side chain can adopt various orientations, and MD simulations would allow for the sampling of these different conformations and the determination of their relative populations. Furthermore, by simulating multiple molecules of this compound together, one could study the nature of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the fluorenone cores.
Supramolecular Interactions and Crystal Engineering Modeling
Supramolecular chemistry focuses on the non-covalent interactions between molecules. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the structure of molecular crystals. Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of these intermolecular interactions.
Computational modeling plays a vital role in crystal engineering by predicting the likely packing arrangements of molecules in a crystal. By analyzing the electrostatic potential surface of this compound, one can identify regions that are likely to act as hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens). This information can then be used to predict the formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. Computational searches for stable crystal structures can then be performed to identify polymorphs and to understand the factors that govern the observed crystal packing.
While specific data for this compound is not available, the table below illustrates the kind of data that would be generated from the computational studies described above for a hypothetical reaction.
| Computational Parameter | Hypothetical Value | Description |
| Reaction Barrier (Gas Phase) | 25 kcal/mol | The activation energy required for the reaction to occur in the absence of a solvent. |
| Reaction Barrier (in Water) | 20 kcal/mol | The activation energy in a polar solvent, showing a catalytic effect. |
| Dominant Conformer Population | 75% | The percentage of time the molecule spends in its most stable spatial arrangement. |
| Key Intermolecular Interaction | Hydrogen Bond (O-H···O=C) | The primary non-covalent force governing interactions between molecules. |
| Predicted Crystal Packing Motif | Herringbone | A common packing arrangement for aromatic molecules. |
Photophysical and Optoelectronic Properties of 2 Butoxy 7 Hydroxy 9 Fluorenone and Its Derivatives
Absorption and Emission Spectroscopy in Various Solvents and Media
The absorption and emission of light by 2-Butoxy-7-hydroxy-9-fluorenone and its derivatives are profoundly influenced by the solvent environment. The fluorenone core itself exhibits absorption in the near-ultraviolet region, with multiple π→π* transitions. researchgate.net The presence of substituents like the butoxy and hydroxyl groups extends the conjugation and can shift these absorption bands.
In nonpolar solvents, fluorenone derivatives typically show absorption maxima at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is often observed in both the absorption and emission spectra. This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules.
The emission spectra of these compounds are particularly sensitive to the solvent's ability to form hydrogen bonds. For instance, in alcoholic solvents, the fluorescence of fluorenone can be significantly quenched due to the formation of hydrogen-bonded complexes. researchgate.net This effect alters the relative energies of the singlet and triplet excited states, promoting non-radiative decay pathways. researchgate.net
Solvatochromic Effects on Photophysical Properties
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of this compound and its derivatives. This effect arises from the differential stabilization of the ground and excited electronic states by the solvent. The presence of both electron-donating (butoxy, hydroxyl) and electron-withdrawing (carbonyl) groups on the fluorenone scaffold leads to an intramolecular charge transfer (ICT) character in the excited state. mdpi.commdpi.com
The extent of this charge transfer and, consequently, the magnitude of the solvatochromic shift, is dependent on the solvent's polarity and hydrogen bonding capability. In a study of 2-amino-7-isocyanofluorene, a related derivative, a clear solvatochromic behavior was observed, with the emission shifting from the near-UV to the blue region of the spectrum with increasing solvent polarity. mdpi.com This behavior is crucial for the development of sensors and probes that can report on the polarity of their microenvironment.
Table 1: Solvatochromic Data for a Representative Fluorenone Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 380 | 500 | 6300 |
| Acetonitrile (B52724) | 37.5 | 385 | 530 | 6700 |
| Methanol | 32.7 | 382 | 570 | 8100 |
Note: Data presented is for the parent fluorenone compound and is illustrative of the general solvatochromic trends observed in its derivatives. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
Quantum Yields and Radiative Lifetimes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The radiative lifetime (τr) is the intrinsic lifetime of the excited state in the absence of any non-radiative decay processes. These two parameters are intrinsically linked and are highly dependent on the molecular structure and the solvent environment.
For fluorenone derivatives, the quantum yield can vary significantly. In nonpolar solvents, where intersystem crossing to the triplet state is efficient, the quantum yield is often low. researchgate.net However, in more polar, non-hydrogen bonding solvents, the π-π* character of the lowest singlet excited state increases, leading to higher quantum yields. researchgate.net For example, the relative fluorescence intensity of fluorenone in acetonitrile is about 14 times greater than in methanol. researchgate.net
The radiative lifetime can be determined from the fluorescence lifetime and the quantum yield. nih.govrsc.org It is influenced by the refractive index of the solvent. rsc.orgresearchgate.net For many organic fluorophores, an increase in the solvent's refractive index leads to a decrease in the radiative lifetime. nih.gov
Table 2: Photophysical Data for a Fluorenone Derivative in Different Solvents
| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Radiative Lifetime (τr, ns) | Non-radiative Rate Constant (k_nr, s⁻¹) |
| Cyclohexane | ~0.01 | - | - | - |
| Acetonitrile | >0.1 | - | - | - |
| Ethanol (B145695) | <0.01 | - | - | - |
Non-Radiative Decay Pathways and Energy Transfer Mechanisms
One of the most significant non-radiative pathways for fluorenones is intersystem crossing (ISC) from the lowest excited singlet state (S1) to a triplet state (T1). researchgate.net The efficiency of ISC is influenced by the nature of the lowest excited state. In nonpolar solvents, the S1 state often has a significant n-π* character, which promotes ISC due to spin-orbit coupling, resulting in low fluorescence quantum yields. researchgate.net
Vibrational relaxation within the excited state is another rapid non-radiative process. Furthermore, interactions with the solvent, particularly hydrogen bonding, can introduce additional non-radiative decay channels, leading to fluorescence quenching. researchgate.net
Energy transfer is another important process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A non-radiative, through-space dipole-dipole coupling mechanism. Its efficiency is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them.
Dexter Energy Transfer: A short-range mechanism that requires orbital overlap between the donor and acceptor, essentially an exchange of electrons. youtube.com
Two-Photon Absorption Properties and Nonlinear Optics Potential
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. pku.edu.cn This phenomenon is the basis for several advanced applications, including two-photon fluorescence microscopy (TPM), 3D microfabrication, and optical limiting. nih.gov
Fluorenone and its derivatives have emerged as a promising class of materials for nonlinear optics due to their tunable electronic structures and potential for large TPA cross-sections (σ₂). researchgate.netru.nl The TPA properties are strongly influenced by the molecular architecture, particularly the presence of donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motifs. The fluorenone core can act as an excellent electron acceptor in such designs. researchgate.net
The TPA cross-section is a measure of the probability of a TPA event occurring. For fluorene (B118485) derivatives, TPA cross-sections in the range of tens to thousands of Göppert-Mayer (GM) units have been reported, where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. nih.govulb.ac.bersc.org The position of the TPA maximum can be tuned by modifying the substituents on the fluorene core. ulb.ac.bersc.org The nonlinear optical properties of fluorenone derivatives are also dependent on their crystalline structure, with non-centrosymmetric arrangements being essential for second-order nonlinear effects like second-harmonic generation (SHG). researchgate.netru.nl
Table 3: Two-Photon Absorption Data for Representative Fluorene Derivatives
| Compound | Maximum 1PA (nm) | Maximum 2PA (nm) | TPA Cross-Section (σ₂, GM) |
| Fluorene Derivative I | ~365 | ~730 | ~248 |
| Fluorene Derivative II | ~370 | ~730 | ~335 |
| Fluorene Derivative III | ~390 | ~730 | ~563 |
| Fluorene Derivative IV | ~400 | ~730 | ~1093 |
Note: Data is for a series of fluorene-based two-photon absorbing molecules and illustrates the effect of structural modifications on TPA properties. nih.gov The specific derivatives are not this compound but provide context for the potential of this class of compounds.
Excited State Dynamics and Time-Resolved Spectroscopy of this compound and its Derivatives
The excited state dynamics of this compound and its derivatives are governed by a complex interplay of radiative and non-radiative decay pathways, which are highly sensitive to the molecular structure and the surrounding environment. Time-resolved spectroscopy techniques, such as time-resolved fluorescence and transient absorption spectroscopy, have been instrumental in elucidating the intricate processes that occur following photoexcitation.
The photophysical properties of fluorenone and its derivatives are of significant interest due to their applications in materials science and biological imaging. The parent compound, 9-fluorenone (B1672902), exhibits distinct excited-state behavior depending on the solvent polarity. In nonpolar solvents, the lowest singlet excited state (S1) is of an n-π* character, leading to a high triplet quantum yield through efficient intersystem crossing (ISC). Conversely, in polar solvents, the S1 state possesses more π-π* character, resulting in a significantly longer fluorescence lifetime.
The introduction of substituents at the C-2 and C-7 positions of the fluorenone core, such as the butoxy and hydroxy groups in this compound, profoundly influences the excited-state properties. These electron-donating groups can modulate the energy levels of the frontier molecular orbitals, affecting the absorption and emission characteristics, as well as the rates of non-radiative decay processes.
Research Findings from Time-Resolved Spectroscopy
Detailed studies on asymmetrically 2,7-disubstituted fluorene derivatives provide valuable insights into the excited-state dynamics. For instance, time-resolved fluorescence measurements on related compounds have revealed fluorescence lifetimes and quantum yields that are dependent on the nature of the substituents and the solvent. mdpi.com
For a series of 2,7-disubstituted fluorenes, photophysical data has been collected in solvents of varying polarity, such as dioxane and acetonitrile. This data, presented in the table below, highlights the influence of the substituents on the excited state lifetime (τ) and fluorescence quantum yield (Φf).
| Compound | Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] |
|---|---|---|---|---|---|
| 2-Bromo-7-(4-pyridyl)fluorene | Dioxane | 328 | 365 | 0.45 | 1.2 |
| 2-Bromo-7-(4-pyridyl)fluorene | Acetonitrile | 327 | 368 | 0.30 | 1.0 |
| 2-(4-Morpholinyl)-7-(4-pyridyl)fluorene | Dioxane | 385 | 450 | 0.85 | 2.5 |
| 2-(4-Morpholinyl)-7-(4-pyridyl)fluorene | Acetonitrile | 383 | 485 | 0.15 | 0.8 |
Data adapted from Savchenko et al. mdpi.com
The stabilization of the excited state in polar solvents typically leads to a larger Stokes shift and can result in a lower emission efficiency. mdpi.com This is a critical consideration for understanding the behavior of this compound, which possesses both a hydrogen-bond-donating hydroxy group and an electron-donating butoxy group, making its excited-state dynamics particularly sensitive to the solvent environment.
Applications in Materials Science and Advanced Technologies Non Biological
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Component Research
There is no specific information available regarding the investigation or application of 2-Butoxy-7-hydroxy-9-fluorenone as a luminescent material or a component in OLEDs. Research on related fluorenone structures suggests that the core chromophore can exhibit fluorescence, and substitutions can be used to tune the emission color and efficiency. However, without specific studies on the 2-butoxy and 7-hydroxy substituted variant, any discussion would be purely speculative.
Chemical Sensors and Probes for Specific Analytes
No published research could be found that details the use of this compound as a chemical sensor or probe for any specific analytes.
There are no available studies on the ion sensing mechanisms or selectivity of this compound.
Information regarding the application of this compound in pH or redox sensing is not available in the scientific literature.
Organic Semiconductors and Field-Effect Transistors (OFETs)
No data has been published on the use of this compound as an organic semiconductor or in the fabrication of organic field-effect transistors (OFETs). The electronic properties, such as charge carrier mobility and on/off ratio, which are critical for semiconductor performance, have not been reported for this specific compound.
Photorefractive and Nonlinear Optical Materials
There is no information available concerning the photorefractive or nonlinear optical properties of this compound.
Catalytic Applications in Organic Transformations
No studies have been found that investigate or demonstrate the use of this compound as a catalyst in any organic transformations.
Photocatalysis and Photoredox Chemistry
The fluorenone scaffold is a well-established chromophore that can act as a photosensitizer in various chemical transformations. While specific research on the photocatalytic activity of this compound is not extensively documented, the general principles of fluorenone-based photocatalysis provide a strong indication of its potential. Carbonyl compounds, such as fluorenones, are known to serve as effective and inexpensive photosensitizers, capable of acting as single electron, energy, or hydrogen atom transfer agents to facilitate a range of organic reactions. researchgate.net
The introduction of substituents onto the fluorenone ring system can modulate its photophysical and electrochemical properties. For instance, the electron-donating nature of the hydroxy and butoxy groups in this compound would be expected to alter the energy levels of its excited states compared to the parent 9-fluorenone (B1672902). This tuning of electronic properties is a key strategy in the design of photocatalysts for specific applications. Research on related substituted fluorenones has demonstrated their utility in various photocatalytic reactions, including their incorporation into porous organic polymers to enhance photocatalytic oxygen activation. researchgate.net
| Catalyst Type | Reaction Type | Substrate Scope | Key Findings |
| Carbonyl Photosensitizers | Dual Photoredox/Metal Catalysis | Olefins | Efficiently induce metal-catalyzed cross-coupling and dicarbofunctionalization. researchgate.net |
| Anthracene (as photoredox catalyst) | Direct C-H Functionalization | Heteroarenes and simple alkanes | Provides a sustainable alternative to costly reagents or peroxides. researchgate.net |
| 9-fluorenone-based porous organic polymers | Oxygen Activation | General oxidative processes | Doping with co-monomers can regulate and enhance performance compared to homogeneous 9-fluorenone. researchgate.net |
Ligand Design in Transition Metal Catalysis
The design of organic ligands is a cornerstone of modern transition metal catalysis, enabling control over the reactivity and selectivity of metal centers. While the direct application of this compound as a ligand in transition metal catalysis is not widely reported, its structural features suggest potential in this area. The presence of the ketone oxygen and the phenolic hydroxyl group provides potential coordination sites for metal ions.
The synthesis of substituted fluorenones often involves transition metal catalysis, particularly with palladium. nih.govacs.org For example, novel methods have been developed for the palladium-catalyzed synthesis of polysubstituted fluorenones through C-H bond activation. nih.gov These synthetic routes highlight the interaction of the fluorenone precursor scaffold with transition metals, although in this context, the fluorenone is the product rather than the ligand. The development of such synthetic methodologies is crucial for accessing a wide variety of substituted fluorenones, which could then be explored for their ligation properties.
| Catalyst System | Reaction Type | Substrates | Significance |
| [Pd]/[Ag]/TFA | Cascade C-H activation and nitrile insertion | Nitrile-substituted biphenyls | Affords variously polysubstituted fluorenones with a wide substrate tolerance. nih.gov |
| Pd(II) with anthranilic acid (transient directing group) | Dual C-H Functionalization | Benzaldehydes and aryl iodides | Enables direct synthesis of substituted fluorenones from readily available starting materials. acs.org |
Resistive Memory Devices
Fluorenone-based molecules have emerged as promising candidates for application in resistive memory devices, a type of non-volatile memory. researchgate.net The performance of these organic memory devices is highly dependent on the molecular structure of the active material, particularly the nature of the substituent groups on the fluorenone core. These substituents can influence the molecular energy levels (HOMO and LUMO), molecular packing, and film-forming ability, all of which are critical for charge transport and memory behavior. researchgate.net
Research on various fluorenone derivatives has shown that by adjusting the end groups, the resistive memory behavior can be tuned from non-volatile flash memory to write-once-read-many-times (WORM) memory. researchgate.net For instance, aryl vinyl terminated 9-fluorenone compounds have demonstrated excellent non-volatile flash memory properties with high ON/OFF ratios. researchgate.net The introduction of electron-donating groups, such as the butoxy and hydroxy groups in this compound, can be expected to modulate the energy levels and charge-trapping ability of the molecule, thereby influencing its memory characteristics. While specific data for this compound in this application is not available, the general findings for related compounds underscore the potential of substituted fluorenones in next-generation electronic devices.
| Fluorenone Derivative | Device Structure | Memory Type | ON/OFF Ratio | Key Finding |
| pMe-DEPFO | Al/fluorenone/ITO | Non-volatile flash | ~10⁴ | Aryl end groups with different electron push-pull effects can adjust the molecular energy levels. researchgate.net |
| DEPFO | Al/fluorenone/ITO | Non-volatile flash | ~10⁶ | Good planarity and orderly packing are crucial for charge transport. researchgate.net |
| F5-DEPFO | Al/fluorenone/ITO | WORM | ~10⁵ | Adjustment of molecular end groups tunes the resistive memory behavior. researchgate.net |
Future Research Directions and Emerging Opportunities for 2 Butoxy 7 Hydroxy 9 Fluorenone Research
Development of Advanced Synthetic Methodologies
A promising avenue involves the catalytic oxidation of the corresponding fluorene (B118485) precursor. researchgate.net Research into novel catalyst systems, potentially utilizing earth-abundant metals or even metal-free catalysts, could lead to more economical and environmentally friendly production methods. researchgate.net The development of methodologies that offer high selectivity for the desired 2-butoxy and 7-hydroxy substitutions will be crucial for producing high-purity material for advanced applications. google.com
Table 1: Potential Synthetic Routes for 2-Butoxy-7-hydroxy-9-fluorenone
| Synthetic Approach | Potential Precursors | Key Reaction Type | Anticipated Advantages |
| Alkylation of 2,7-dihydroxy-9-fluorenone (B1308586) | 2,7-dihydroxy-9-fluorenone, 1-bromobutane | Williamson ether synthesis | Potentially high selectivity for mono-alkylation under controlled conditions. |
| Hydroxylation of 2-butoxy-9-fluorenone | 2-butoxy-9-fluorenone | Electrophilic or nucleophilic hydroxylation | Direct introduction of the hydroxyl group. |
| Multi-step synthesis from fluorene | Fluorene | Nitration, reduction, diazotization, etherification | Well-established sequential reactions for functionalization. |
| "One-pot" synthesis | o-furan aryl alkynone compounds | Intramolecular D-A reaction, ring-opening, aromatization | Increased efficiency and reduced waste. google.com |
Exploration of Novel Derivatives with Enhanced Properties
The functional groups of this compound—the butoxy chain, the hydroxyl group, and the ketone—offer multiple sites for modification, opening the door to a wide array of novel derivatives with tailored properties. Future research will likely explore the synthesis and characterization of these derivatives to enhance specific functionalities. For instance, modifying the length and branching of the alkoxy chain can influence the compound's solubility and liquid crystal properties. guidechem.com
Furthermore, the hydroxyl group can be derivatized to introduce new functionalities, such as esters or ethers, which could modulate the electronic properties and intermolecular interactions of the molecule. The exploration of these derivatives is crucial for applications in organic electronics, where fine-tuning of energy levels is essential for device performance. nih.gov
Integration into Hybrid Material Systems
A significant area of future research will be the integration of this compound and its derivatives into hybrid material systems. These systems, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual materials. The fluorenone core is a known building block for functional materials, and its incorporation into hybrid systems could lead to advancements in various fields. researchgate.net
For example, the compound could be incorporated into silica (B1680970) or other metal oxide matrices to create materials with enhanced thermal stability and specific optical or electronic properties. researchgate.net These hybrid materials could find applications as functional coatings, components in sensors, or as part of catalytic systems.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
To fully exploit the potential of this compound, a deeper understanding of its fundamental properties is required. Future research will undoubtedly employ advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, to probe the excited-state dynamics and photophysical properties of the molecule. researchgate.net
Complementing these experimental studies, computational chemistry will play a vital role. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, predict spectroscopic properties, and understand the nature of intermolecular interactions. This combined experimental and theoretical approach will provide a comprehensive picture of the structure-property relationships, guiding the design of new derivatives and materials with optimized performance.
Table 2: Predicted Photophysical Properties of this compound (Hypothetical Data)
| Property | Predicted Value/Range | Significance |
| Absorption Maximum (λmax) | 350 - 450 nm | Determines the wavelengths of light the molecule absorbs. |
| Emission Maximum (λem) | 450 - 550 nm | Indicates the color of light emitted upon excitation. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Measures the efficiency of the fluorescence process. |
| Excited State Lifetime (τ) | 1 - 10 ns | The duration of the excited state, crucial for energy transfer processes. |
Potential for New Technological Applications (e.g., Quantum Dots, Nanosensors)
The unique electronic and photophysical properties of fluorenone derivatives make them promising candidates for a range of new technological applications. One exciting possibility is their use in the development of quantum dots (QDs) and nanosensors. guidechem.com Fluorenone-based molecules can act as organic ligands for semiconductor nanocrystals, influencing their photostability and surface chemistry.
Furthermore, the fluorescence of this compound could be sensitive to its local environment, making it a potential building block for fluorescent nanosensors. These sensors could be designed to detect specific analytes, such as metal ions or biological molecules, through changes in their fluorescence intensity or wavelength. researchgate.net
Sustainable Chemistry and Environmental Applications
In line with the growing emphasis on sustainable chemistry, future research on this compound will likely explore its potential in environmental applications. The development of green synthetic routes, as discussed earlier, is a key aspect of this. researchgate.net Beyond its synthesis, the compound and its derivatives could be investigated for roles in environmental remediation. For example, functionalized fluorenones could be used in the development of materials for the adsorption or photodegradation of pollutants. rsc.org The inherent biodegradability and low toxicity of such compounds would be critical considerations in these applications.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-Butoxy-7-hydroxy-9-fluorenone with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and controlled coupling reactions. Key steps include:
-
Step 1 : Use of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups to ensure regioselectivity during hydroxyl group modification .
-
Step 2 : Optimization of reaction temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side products.
-
Step 3 : Purification via column chromatography or recrystallization, validated by HPLC (≥95% purity) .
- Data Table :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 0°C, Fmoc-Cl, 2 h | 75 | 90 |
| 2 | RT, K₂CO₃, 12 h | 82 | 88 |
| 3 | Column chromatography | 68 | 95+ |
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., butoxy vs. hydroxyl group positions) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., carbonyl at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
-
Experimental Design : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cytotoxicity thresholds .
-
Control Variables : Standardize solvent (DMSO concentration ≤0.1%) and incubation time (24–48 h) .
-
Mechanistic Studies : Use competitive binding assays to evaluate target specificity (e.g., kinase inhibition profiling) .
- Case Study : A 2024 study reported IC₅₀ values ranging from 10 µM (cancer cells) to >100 µM (normal cells). Discrepancies were attributed to cell membrane permeability differences, resolved via liposomal encapsulation .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
-
Molecular Docking : Simulate interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina .
-
Validation : Compare predicted reaction pathways with experimental outcomes (e.g., regioselectivity in alkylation) .
- Data Table :
| Parameter | DFT Value | Experimental Value |
|---|---|---|
| HOMO Energy (eV) | -5.2 | -5.1 (Cyclic Voltammetry) |
| LUMO Energy (eV) | -1.8 | -1.7 |
Methodological Challenges & Solutions
Q. How to mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) .
- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) .
Q. What strategies optimize solvent selection for solubility challenges?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (1:4) for in vitro assays; THF:ethanol (3:7) for synthetic reactions .
- Solubility Screening : Perform phase diagrams using nephelometry to identify optimal mixtures .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats .
- Engineering Controls : Fume hoods with ≥0.5 m/s face velocity; avoid contact with oxidizers (e.g., HNO₃) .
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize phenolic byproducts .
Data Contradiction Analysis
Q. Why do studies report conflicting fluorescence properties?
- Methodological Answer :
- Source of Error : Impurity-driven quenching (e.g., residual metal catalysts) .
- Resolution : Purify via preparative HPLC and validate via fluorescence lifetime measurements (τ = 2.3 ns vs. 1.8 ns in contaminated samples) .
Advanced Applications
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the butoxy chain length (C4 to C6) or introduce electron-withdrawing groups (e.g., -NO₂) at position 9 .
- In Vivo Testing : Use zebrafish models to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
